Hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride
描述
Contextualization within Second-Generation Antihistamine Research Paradigms
The development of second-generation antihistamines marked a significant paradigm shift in allergy treatment, driven by the need to minimize the central nervous system (CNS) side effects, such as drowsiness, that were common with first-generation agents. most.gov.bd These older drugs readily crossed the blood-brain barrier and interacted with various receptors, leading to sedation and cognitive impairment. most.gov.bdnih.gov Fexofenadine (B15129) hydrochloride exemplifies the key objectives of second-generation antihistamine research: high selectivity for the peripheral H1-receptor and minimal brain penetration. tandfonline.comnih.gov
Positron Emission Tomography (PET) studies have been instrumental in demonstrating this crucial characteristic. Research shows that fexofenadine occupies virtually no H1-receptors in the cerebral cortex. tandfonline.comd-nb.info This is in stark contrast to some other second-generation antihistamines, which exhibit measurable brain H1-receptor occupancy (H1RO), correlating with a greater potential for sedation. d-nb.info Fexofenadine's low propensity to cross the blood-brain barrier is attributed to its substrate affinity for P-glycoprotein (P-gp), an efflux transporter at the barrier that actively removes the compound from the CNS. nih.gov This pharmacological profile firmly establishes fexofenadine as a truly non-sedating antihistamine. tandfonline.com
Table 1: Comparative Brain H1-Receptor Occupancy of Select Antihistamines
Evolution of Research Trajectories for Fexofenadine Hydrochloride
The research trajectory of fexofenadine hydrochloride began with its identification as the active metabolite of terfenadine (B1681261), a first-generation antihistamine that was associated with cardiac side effects. nih.gov Initial research, therefore, focused on establishing the efficacy and, crucially, the improved safety profile of fexofenadine. nih.gov Early clinical trials confirmed its effectiveness in treating seasonal allergic rhinitis and chronic idiopathic urticaria. nih.govmedcentral.com
Subsequent research shifted towards comparative effectiveness studies, positioning fexofenadine against other first- and second-generation antihistamines. tandfonline.comsemanticscholar.org These studies consistently highlighted its superior non-sedating profile, with objective tests on cognitive and psychomotor functions showing performance comparable to placebo. tandfonline.comsemanticscholar.org
More recently, research has evolved to explore novel formulations and expanded therapeutic applications. Investigations into new delivery systems aim to address formulation challenges like poor solubility and to improve patient convenience, leading to the development of orally disintegrating tablets (ODTs) and miniaturized tablets. researchgate.netnih.gov Concurrently, scientific inquiry has expanded beyond its antihistaminic properties to investigate its anti-inflammatory effects in different contexts. frontiersin.orgefsm.online This marks a transition from confirming its primary mechanism of action to exploring its broader pharmacological potential.
Current Frontiers and Unexplored Avenues in Fexofenadine Hydrochloride Scholarship
Current research on fexofenadine hydrochloride is advancing on several fronts, moving beyond its established role in allergy management. A significant area of investigation is its function as an inverse agonist. frontiersin.org Recent studies have explored how, by stabilizing the inactive form of the H1-receptor, fexofenadine may have a protective effect when taken before allergen exposure. frontiersin.org This research provides a mechanistic basis for the prophylactic use of the drug. frontiersin.org
Another major frontier is the exploration of its anti-inflammatory properties in non-allergic conditions. A 2021 study investigated its potential to protect against intervertebral disc degeneration by inhibiting tumor necrosis factor-α (TNF-α) signaling pathways, suggesting a novel therapeutic application. frontiersin.org Furthermore, research has demonstrated fexofenadine's efficacy in mitigating allergic rhinitis symptoms that are aggravated by air pollutants like diesel exhaust particles, opening a new area of study focused on environmental medicine. efsm.onlineersnet.org
Unexplored avenues for future scholarship include a deeper investigation into the mild bronchodilator effects observed in some healthy volunteers, the clinical significance of which remains unclear. nih.gov Further development of advanced drug delivery systems, such as the creation of miniaturized tablets to improve patient adherence, also represents an active area of research. nih.gov These new directions highlight the ongoing scientific interest in understanding the full therapeutic potential of fexofenadine hydrochloride.
Table 2: Selected Recent Research Frontiers for Fexofenadine Hydrochloride
Table 3: Compound Names Mentioned
Structure
2D Structure
3D Structure of Parent
属性
CAS 编号 |
153439-40-8 |
|---|---|
分子式 |
C32H40ClNO4 |
分子量 |
538.1 g/mol |
IUPAC 名称 |
hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
InChI 键 |
RRJFVPUCXDGFJB-UHFFFAOYSA-N |
规范 SMILES |
[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-] |
外观 |
White to Off-White Solid |
熔点 |
190-192 °C |
其他CAS编号 |
153439-40-8 |
Pictograms |
Irritant; Health Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
溶解度 |
71.8 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
Allegra alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol fexofenadine fexofenadine hydrochloride MDL 16,455A MDL 16.455 MDL 16455 MDL-16455 Telfast |
产品来源 |
United States |
Molecular and Cellular Pharmacodynamics
Selective Peripheral Histamine (B1213489) H1-Receptor Antagonism
Fexofenadine (B15129) hydrochloride's primary mechanism of action lies in its potent and selective antagonism of the peripheral histamine H1-receptors. drugbank.comfda.govsanofi.comnih.gov This selectivity is a key feature, distinguishing it from first-generation antihistamines, as it does not readily cross the blood-brain barrier, thus minimizing sedative effects. drugbank.comnih.govnih.gov Furthermore, it shows negligible affinity for cholinergic, alpha1-adrenergic, or beta-adrenergic receptors, which contributes to its favorable side-effect profile. fda.govsanofi.comnih.gov
Ligand-Receptor Binding Kinetics and Affinity Profiling
The interaction between fexofenadine and the histamine H1-receptor is characterized by specific binding kinetics. The strength of this interaction is quantified by the equilibrium dissociation constant (KD), where a smaller KD value indicates a higher binding affinity. malvernpanalytical.com The binding affinity is influenced by various non-covalent intermolecular forces, including hydrogen bonding and electrostatic interactions. malvernpanalytical.com
Studies have shown that second-generation antihistamines, like fexofenadine, often exhibit a long residence time at the H1-receptors, which is attributed to a slow dissociation rate constant (koff). nih.govacs.org This prolonged receptor occupancy may contribute to the long duration of action observed in clinical settings. nih.govacs.org The binding kinetics of fexofenadine involve a rapid association with the receptor, with maximum histamine inhibition occurring approximately one to two hours after administration. nih.gov
Table 1: Ligand-Receptor Binding Parameters
| Parameter | Description | Relevance to Fexofenadine |
| KD (Equilibrium Dissociation Constant) | Measures the affinity of a ligand for its receptor. A lower KD indicates a stronger binding affinity. malvernpanalytical.com | Fexofenadine exhibits a high affinity for the H1-receptor. drugbank.com |
| kon (Association Rate Constant) | Quantifies the rate at which a ligand binds to its receptor. acs.org | Fexofenadine demonstrates a rapid association with the H1-receptor. nih.gov |
| koff (Dissociation Rate Constant) | Quantifies the rate at which a ligand unbinds from its receptor. acs.org | Second-generation antihistamines often have a slow koff, leading to a long residence time. nih.gov |
| Residence Time (1/koff) | The duration a ligand remains bound to its receptor. | A long residence time is associated with a prolonged duration of action. nih.govacs.org |
Inverse Agonist Properties and Constitutive Receptor Activity Modulation
The histamine H1-receptor can exist in an equilibrium between an inactive and an active state, even without histamine binding, a phenomenon known as constitutive activity. tandfonline.com Fexofenadine is considered an "inverse agonist" of the H1-receptor. drugbank.comtandfonline.commedex.com.bdresearchgate.net This means that it binds to and stabilizes the inactive conformation of the receptor. drugbank.comtandfonline.commedex.com.bdcancer.govmdpi.com By doing so, fexofenadine prevents the receptor from activating and initiating the downstream signaling pathways that lead to allergic symptoms. drugbank.commedex.com.bdcancer.gov
Modulation of Inflammatory Mediators Beyond Histamine Blockade
Beyond its primary role as a histamine H1-receptor antagonist, fexofenadine has demonstrated the ability to modulate other inflammatory mediators. nih.govresearchgate.netscispace.com These additional anti-inflammatory properties may contribute to its clinical effectiveness, particularly in alleviating symptoms like nasal congestion. nih.govnih.govkarger.com
Influence on Arachidonic Acid Metabolism Pathways
Fexofenadine has been shown to influence the metabolism of arachidonic acid, a key precursor for various pro-inflammatory molecules. nih.govnih.govkarger.comtandfonline.com
In vitro studies using human monocytes have demonstrated that fexofenadine can inhibit the production of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.govnih.govkarger.comtandfonline.com These leukotrienes are potent inflammatory mediators involved in the allergic response. Specifically, clinically relevant concentrations of fexofenadine hydrochloride have been shown to significantly inhibit the zymosan-stimulated production of LTC4, LTD4, and LTE4. nih.govkarger.comresearchgate.net One study reported a 22% inhibition at a concentration of 10⁻⁷ mol/l and a 24% inhibition at 10⁻⁶ mol/l. nih.govkarger.com
Table 2: Inhibition of Leukotriene Production by Fexofenadine HCl
| Fexofenadine HCl Concentration | Inhibition of LTC4, LTD4, LTE4 Production |
| 10⁻⁷ mol/l | 22% nih.govkarger.com |
| 10⁻⁶ mol/l | 24% nih.govkarger.com |
This inhibition of leukotriene biosynthesis suggests a broader anti-inflammatory mechanism for fexofenadine beyond simple histamine blockade. nih.govresearchgate.netscispace.comnih.govkarger.comtandfonline.com
Prostaglandin (B15479496) Synthesis Modulation (PGE2, PGF2α)
Fexofenadine has been demonstrated to influence the synthesis of prostaglandins (B1171923), which are key lipid mediators in inflammatory processes. creative-diagnostics.com Specifically, it has been shown to inhibit the production of Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α). nih.govnih.gov In studies using human monocytes, fexofenadine at clinically relevant concentrations significantly inhibited the lipopolysaccharide-stimulated production of PGE2. nih.gov Higher concentrations of fexofenadine were also found to significantly inhibit the production of PGF2α. nih.gov This modulation of prostaglandin synthesis may contribute to the relief of symptoms like nasal congestion. nih.gov
Table 1: Effect of Fexofenadine on Prostaglandin Synthesis in Human Monocytes
| Prostaglandin | Stimulant | Fexofenadine Concentration | Inhibition | p-value |
|---|---|---|---|---|
| PGE2 | Lipopolysaccharide (10 µg/ml) | 10⁻⁶ mol/l | 26% | 0.035 |
| PGE2 | Lipopolysaccharide (10 µg/ml) | 10⁻⁵ mol/l | 40% | 0.001 |
| PGF2α | Lipopolysaccharide (10 µg/ml) | 10⁻⁴ mol/l | 50% | 0.026 |
| PGF2α | Lipopolysaccharide (10 µg/ml) | 10⁻³ mol/l | 63% | 0.001 |
Data derived from a study on stimulated human monocytes. nih.gov
Cyclo-oxygenase 2 and Thromboxane (B8750289) Pathway Interventions
The anti-inflammatory properties of fexofenadine extend to the inhibition of the cyclo-oxygenase 2 (COX-2) enzyme and the thromboxane pathway. nih.govtandfonline.com Fexofenadine has been shown to selectively inhibit COX-2, which is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. nih.govcreative-diagnostics.com This inhibition of COX-2 is suggested as a mechanism contributing to its anti-inflammatory effects. nih.gov Furthermore, fexofenadine may inhibit the generation of thromboxane, potentially through its effect on the COX-2 pathway, which could play a role in reducing antigen-induced nasal airway resistance. nih.govtandfonline.com
Regulation of Cytokine and Chemokine Expression Profiles
Fexofenadine has been observed to modulate the expression of various cytokines and chemokines, which are crucial signaling molecules in the immune response. nih.govtandfonline.com Research has shown that fexofenadine can decrease the levels of several pro-inflammatory mediators, including RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), I-TAC (Interferon-inducible T-cell alpha chemoattractant), MDC (Macrophage-derived chemokine), and TARC (Thymus and activation-regulated chemokine). nih.gov Specifically, fexofenadine has demonstrated a selective effect on TH2 cytokines. nih.gov
In studies with human peripheral blood leukocytes, fexofenadine at concentrations similar to therapeutic blood levels significantly inhibited the production of Interleukin-4 (IL-4) and TARC in response to allergen stimulation. nih.govkarger.com It also suppressed TARC production induced by IL-4 stimulation. karger.com Another study showed that fexofenadine could downregulate the secretion of IL-5. jiaci.org However, its effect on Interferon-gamma (IFN-γ), a Th1 cytokine, was not significant in some studies, suggesting a more targeted action on the Th2 inflammatory pathway. nih.govkarger.com Fexofenadine has also been found to attenuate the eosinophil-induced release of IL-8 and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) from human nasal epithelial cells. nih.gov
Table 2: Effect of Fexofenadine on Cytokine and Chemokine Production
| Cell Type | Stimulant | Mediator | Fexofenadine Concentration | Effect |
|---|---|---|---|---|
| Human Peripheral Blood Leukocytes | Cry j 1 allergen | IL-4 | 250 ng/ml | Significant inhibition nih.gov |
| Human Peripheral Blood Leukocytes | Cry j 1 allergen | TARC | >250 ng/ml | Suppressive effect nih.gov |
| Human Peripheral Blood Leukocytes | IL-4 | TARC | >250 ng/ml | Suppressive effect karger.com |
| T-cells | IL-4 | IL-5 | 70 ng/mL | Significant suppression jiaci.org |
| Human Nasal Epithelial Cells | Eosinophils | IL-8 | 10⁻⁹ to 10⁻³ mol/L | Significant attenuation nih.gov |
| Human Nasal Epithelial Cells | Eosinophils | GM-CSF | 10⁻⁹ to 10⁻³ mol/L | Significant attenuation nih.gov |
Impact on Cellular Adhesion Molecule Expression
Fexofenadine has been shown to modulate the expression of cellular adhesion molecules, which play a critical role in the recruitment of inflammatory cells to tissues. nih.gov Specifically, fexofenadine can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54. nih.govnih.gov ICAM-1 is expressed on endothelial and epithelial cells and is a ligand for LFA-1 on leukocytes, facilitating their transmigration into tissues. wikipedia.org
In cultured human conjunctival epithelial cells and fibroblasts, fexofenadine has been shown to reduce both basal and interferon-gamma-stimulated ICAM-1 expression. nih.gov Studies on eosinophils have also demonstrated that fexofenadine can inhibit the expression of ICAM-1. nih.gov Furthermore, fexofenadine treatment has been associated with a decrease in soluble ICAM-1 (sICAM-1) levels, as well as endothelial leukocyte adhesion molecule-1 (ELAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.govnih.govfrontiersin.org However, fexofenadine did not show a significant effect on the expression of Leukocyte Function-associated Antigen-1 (LFA-1). nih.gov
Mechanisms of Eosinophil Function Modulation (e.g., Adherence, Chemotaxis, Opsonization)
Fexofenadine appears to directly impact several functions of eosinophils, key effector cells in allergic inflammation. nih.gov Research indicates that fexofenadine can decrease eosinophil adherence, chemotaxis, and the opsonization of particles. nih.govtandfonline.com In vitro studies have shown that fexofenadine significantly attenuates eosinophil chemotaxis and their adherence to endothelial cells. nih.govresearchgate.net This effect is thought to be mediated, in part, by modulating the release of proinflammatory mediators and adhesion molecules from human nasal epithelial cells. nih.gov Additionally, fexofenadine has been found to induce apoptosis (programmed cell death) in eosinophils, which could contribute to limiting chronic eosinophilic inflammation. nih.govresearchgate.net
Nitric Oxide Generation Inhibition (iNOS pathway)
Fexofenadine has demonstrated the ability to inhibit the generation of nitric oxide (NO) through the inducible nitric oxide synthase (iNOS) pathway. nih.govtandfonline.com In vitro studies on human nasal fibroblasts showed that fexofenadine suppressed TNFα-induced NO production by inhibiting the expression of iNOS mRNA. tandfonline.comnih.gov In vivo studies in mice also revealed that fexofenadine treatment diminished lipopolysaccharide-induced NO production and inhibited iNOS mRNA expression in lung tissues. tandfonline.comnih.gov This attenuating effect on NO production may contribute to the therapeutic benefits of fexofenadine in allergic diseases. nih.gov
Table 3: Effect of Fexofenadine on Nitric Oxide Production
| Model | Cell/Tissue Type | Stimulant | Fexofenadine Effect |
|---|---|---|---|
| In Vitro | Human Nasal Fibroblasts | TNFα | Suppressed NO production by inhibiting iNOS mRNA expression nih.gov |
| In Vivo | BALB/c Mice Lung Tissue | Lipopolysaccharide | Diminished NO production by inhibiting iNOS mRNA expression nih.gov |
Receptor Specificity and Absence of Off-Target Interactions in Preclinical Models
Fexofenadine is characterized by its high selectivity for the histamine H1 receptor. drugbank.comnih.govresearchgate.net Preclinical and clinical studies have consistently shown that it has little to no affinity for other receptors, such as cholinergic, α-adrenergic, antidopaminergic, and antiserotonergic receptors. drugbank.comresearchgate.net This high degree of receptor specificity is a key feature that distinguishes it from first-generation antihistamines and contributes to its favorable side-effect profile, particularly the lack of sedative and anticholinergic effects. drugbank.comnih.gov Furthermore, fexofenadine does not readily cross the blood-brain barrier. drugbank.com Studies have confirmed the absence of significant off-target interactions, including cardiotoxic effects that were associated with its parent compound, terfenadine (B1681261). nih.govlymphosign.com Fexofenadine itself produces negligible toxicity in cardiomyocytes. nih.gov
Mechanistic Pharmacokinetics and Transporter Biology
Characterization of Drug Transporter Interactions in Disposition
The movement and elimination of fexofenadine (B15129) from the body are not significantly governed by metabolic biotransformation but rather by a complex interplay of uptake and efflux transporters. nih.govmdpi.com Key players in this process include P-glycoprotein (P-gp), Organic Anion-Transporting Polypeptides (OATPs), and Multidrug Resistance Proteins (MRPs). mdpi.com
Role of P-glycoprotein (P-gp) in Efflux and Systemic Disposition
P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, is crucial in limiting the absorption and distribution of fexofenadine. d-nb.info It is expressed in various tissues, including the intestine, liver, and the blood-brain barrier. d-nb.info
Intestinal Efflux: In the small intestine, P-gp actively pumps fexofenadine back into the intestinal lumen, thereby reducing its systemic absorption. nih.govnih.gov
Blood-Brain Barrier: P-gp at the blood-brain barrier restricts the entry of fexofenadine into the central nervous system, which is a key reason for its non-sedating properties. nih.gov Studies in mice lacking the mdr1a gene, which encodes for P-gp, showed a significant 9-fold increase in brain levels of fexofenadine compared to wild-type mice. nih.gov
Systemic Exposure: The influence of P-gp on systemic exposure is evident from studies involving P-gp inhibitors. Co-administration of potent P-gp inhibitors like itraconazole (B105839) and verapamil (B1683045) has been shown to significantly increase the plasma concentrations of fexofenadine. nih.gov Similarly, in mdr1a knockout mice, plasma concentrations of fexofenadine were found to be 4.6-fold higher after intravenous administration compared to wild-type mice. nih.gov
The interaction with P-gp also exhibits stereoselectivity, with a greater effect on the (S)-enantiomer of fexofenadine. nih.govnih.gov
Function of Organic Anion-Transporting Polypeptides (OATPs) in Uptake and Efflux
Organic Anion-Transporting Polypeptides (OATPs) are uptake transporters that facilitate the entry of fexofenadine into cells, particularly in the intestine and liver. nih.gov Several OATP family members have been identified as being involved in fexofenadine transport, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1. mdpi.comnih.govsolvobiotech.com
Intestinal Uptake: OATP1A2 and OATP2B1, expressed on the apical membrane of enterocytes, are involved in the absorption of fexofenadine from the gut. solvobiotech.comresearchgate.net Inhibition of these transporters, for instance by fruit juices like grapefruit juice, can lead to a significant reduction in fexofenadine's bioavailability. mdpi.comnih.gov
Hepatic Uptake: In the liver, OATP1B1 and OATP1B3 are primarily responsible for the uptake of fexofenadine from the blood into hepatocytes. nih.govresearchgate.net Studies have shown that OATP1B3 is a major transporter involved in the hepatic uptake of fexofenadine in humans. nih.gov The Michaelis constant (Km) for OATP1B3-mediated transport of fexofenadine has been determined to be 108 ± 11 µM. nih.gov
Involvement of Multidrug Resistance Proteins (MRP2, MRP3) and Bile Salt Export Pump (BSEP) in Elimination
While P-gp and OATPs are key to absorption and distribution, other transporters like Multidrug Resistance Protein 2 (MRP2), Multidrug Resistance Protein 3 (MRP3), and the Bile Salt Export Pump (BSEP) play roles in the elimination of fexofenadine, particularly in its biliary excretion. mdpi.comd-nb.infonih.govresearchgate.net
MRP2: MRP2 is involved in the biliary excretion of fexofenadine. d-nb.info However, studies in Mrp2-deficient mice suggest its contribution might be minimal. researchgate.net
MRP3: MRP3 is located on the basolateral membrane of hepatocytes and is involved in the efflux of fexofenadine back into the bloodstream. nih.govresearchgate.net In Mrp3 knockout mice, a significant increase in biliary excretion of fexofenadine was observed, suggesting a compensatory upregulation of other biliary transporters. researchgate.netnih.gov
BSEP: The Bile Salt Export Pump (BSEP) is also implicated in the biliary excretion of fexofenadine. nih.govresearchgate.net Vectorial transport studies have shown the contribution of human BSEP to the biliary excretion of fexofenadine. researchgate.net
Preclinical Stereoisomeric Pharmacokinetics and Enantiomer Disposition
Fexofenadine is administered as a racemic mixture of (R)- and (S)-enantiomers, which exhibit stereoselective pharmacokinetics. nih.gov The plasma concentrations of (R)-fexofenadine are typically about 1.5 times higher than those of the (S)-enantiomer in humans. nih.gov This difference is primarily attributed to stereoselective interactions with drug transporters.
OATP2B1: In vitro studies have demonstrated that the uptake of (R)-fexofenadine by OATP2B1 is greater than that of the (S)-enantiomer. nih.gov
P-glycoprotein: P-gp also shows chiral discrimination, with a greater efflux activity towards the (S)-enantiomer. nih.gov This is supported by the finding that P-gp inhibitors have a more pronounced effect on the pharmacokinetics of (S)-fexofenadine. nih.govnih.gov
A clinical study in healthy subjects revealed a significantly greater area under the curve (AUC) for the (R)-enantiomer compared to the (S)-enantiomer, further highlighting the role of transporters in the enantioselective disposition of fexofenadine. mdpi.comresearchgate.net
Mechanisms of Presystemic Extraction (Intestinal and Hepatic Contributions)
Presystemic extraction, or first-pass effect, significantly reduces the bioavailability of fexofenadine. This process occurs in both the intestine and the liver, mediated by the transporters discussed previously.
Intestinal Extraction: The low permeability of fexofenadine across the intestinal mucosa, coupled with the efflux activity of P-gp, contributes to significant intestinal extraction. mdpi.comdiva-portal.org Approximately 5% of an oral dose is metabolized by the intestinal mucosa. mdpi.comnih.gov
Hepatic Extraction: After absorption into the portal circulation, fexofenadine undergoes hepatic uptake via OATPs (primarily OATP1B3) and subsequent efflux into the bile, mediated by transporters like P-gp, MRP2, and BSEP. nih.govnih.govdiva-portal.org Jejunal perfusion studies have shown that co-administration with verapamil can decrease the first-pass liver extraction of fexofenadine, likely by inhibiting OATP-mediated uptake and/or P-gp-mediated secretion. diva-portal.org
Excretion Pathways and Renal Clearance Mechanisms
Fexofenadine is primarily eliminated from the body unchanged, with the majority excreted in the feces and a smaller portion in the urine. fda.govdrugbank.com
Fecal Excretion: Approximately 80% of an administered dose of fexofenadine is recovered in the feces. fda.govdrugbank.com This is largely a result of unabsorbed drug due to presystemic extraction and biliary excretion of the absorbed drug. fda.gov
Renal Excretion: Around 11-12% of the dose is excreted in the urine. drugbank.comwikipedia.org Renal clearance is an active process, with evidence suggesting the involvement of Organic Anion Transporter 3 (OAT3) in the kidney. semanticscholar.org The renal clearance of fexofenadine is approximately 4.32 L/h. mdpi.comdrugbank.com
Patients with impaired renal function show increased plasma levels and longer elimination half-lives of fexofenadine, indicating the importance of the renal excretion pathway. fda.govfda.gov
| Parameter | Value | Reference |
| Primary Elimination Route | Fecal (approx. 80%) | fda.govdrugbank.com |
| Urinary Excretion | Approx. 11-12% | drugbank.comwikipedia.org |
| Renal Clearance | ~4.32 L/h | mdpi.comdrugbank.com |
| Oral Clearance | ~50.6 L/h | drugbank.com |
| Terminal Elimination Half-life | 11-15 hours | drugbank.com |
Characterization of Biotransformation Pathways (Minimal Hepatic Metabolism and Cytochrome P450 System Bypass)
Fexofenadine hydrochloride is distinguished by its minimal metabolism in the human body. drugbank.comnih.gov Extensive research has demonstrated that the compound largely bypasses the hepatic cytochrome P450 (CYP450) enzymatic system, a primary pathway for the metabolism of many drugs. medcentral.comjiaci.org This characteristic is a key factor in its favorable drug interaction profile. jiaci.orgnih.gov
Studies have shown that approximately only 5% of an administered dose of fexofenadine undergoes any form of metabolism. drugbank.comwikipedia.orgfda.gov The majority of this limited metabolic activity occurs not in the liver, but within the intestinal mucosa. mdpi.comtaylorandfrancis.com A very small fraction, estimated to be between 0.5% and 1.5% of the dose, is metabolized in the liver by the cytochrome P450 system. taylorandfrancis.comdhgpharma.com.vn
The primary route of elimination for fexofenadine is excretion of the unchanged drug. wikipedia.org Human mass balance studies have revealed that approximately 80% of a dose is recovered in the feces and about 11-12% is found in the urine, predominantly as the parent compound. wikipedia.orgfda.gov This suggests that biliary excretion is the main pathway for elimination. fda.govtaylorandfrancis.com
Two minor metabolites have been identified: a methyl ester of fexofenadine and an azacyclonol (B1665903) derivative (MDL 4829). drugbank.com However, these metabolites account for a very small percentage of the total dose, at approximately 3.6% and 1.5% respectively. drugbank.com The specific enzymes responsible for the formation of these metabolites have not been fully identified. drugbank.com
The minimal reliance on the CYP450 system for metabolism means that fexofenadine has a low potential for clinically significant drug-drug interactions with substances that are inhibitors or inducers of these enzymes. jiaci.org This is a notable advantage over its predecessor, terfenadine (B1681261), which was extensively metabolized by CYP3A4 and had significant interactions with inhibitors of this enzyme. jiaci.org
Instead of extensive metabolism, the disposition of fexofenadine is significantly influenced by drug transporters such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs). nih.govmdpi.comtandfonline.com Fexofenadine is a known substrate for these transporters, which play a crucial role in its absorption and excretion. mdpi.comgoogle.comnih.gov
Table 1: Extent of Fexofenadine Metabolism
| Metabolic Fate | Percentage of Administered Dose | Primary Location | Reference |
|---|---|---|---|
| Unchanged Excretion | ~92-95% | Feces (~80%), Urine (~11-12%) | wikipedia.orgfda.govmdpi.com |
| Total Metabolized | ~5% | Intestinal Mucosa, Liver | drugbank.comwikipedia.orgtaylorandfrancis.com |
| Hepatic Metabolism (CYP450) | ~0.5-1.5% | Liver | taylorandfrancis.comdhgpharma.com.vn |
| Intestinal Mucosa Metabolism | Major portion of the 5% metabolized | Intestines | mdpi.comtaylorandfrancis.com |
Table 2: Identified Fexofenadine Metabolites
| Metabolite | Percentage of Total Dose | Reference |
|---|---|---|
| Methyl ester of fexofenadine | 3.6% | drugbank.com |
| MDL 4829 (azacyclonol) | 1.5% | drugbank.com |
Advanced Drug Interaction Research Mechanistic Focus
Transporter-Mediated Drug-Drug Interaction Mechanisms
The absorption, distribution, and elimination of fexofenadine (B15129) hydrochloride are intricately controlled by a network of influx and efflux transporters. Key players in this process include the Organic Anion Transporting Polypeptides (OATPs), which facilitate its uptake, and P-glycoprotein (P-gp), which mediates its efflux. researchgate.netmedscape.com Understanding how concomitant medications modulate these transporters is crucial for predicting and managing potential drug interactions.
Molecular Basis of Transporter Inhibition by Concomitant Medications
Several medications can significantly alter the pharmacokinetics of fexofenadine hydrochloride by inhibiting the transporters responsible for its disposition. This inhibition can occur through competitive binding to the transporter, non-competitive mechanisms that indirectly alter transporter function, or by interfering with the energy source required for transport, such as ATP hydrolysis for P-gp. nih.gov
Ketoconazole (B1673606): An azole antifungal agent, ketoconazole, has been shown to significantly increase the plasma concentrations of fexofenadine. drugs.com The primary mechanism is the inhibition of P-glycoprotein in the intestine, which reduces the efflux of fexofenadine back into the intestinal lumen, thereby increasing its oral bioavailability. drugs.com In a study with healthy volunteers, co-administration of ketoconazole resulted in a 135% increase in the peak plasma concentration (Cmax) and a 164% increase in the systemic exposure (AUC) of fexofenadine. drugs.com While ketoconazole is also an inhibitor of OATPs in vitro, its in vivo effect on fexofenadine's P-gp-mediated transport appears to be more clinically significant. nih.gov
Erythromycin (B1671065): This macrolide antibiotic also increases the bioavailability of fexofenadine. The proposed mechanism is the inhibition of intestinal P-glycoprotein, leading to decreased efflux of fexofenadine. drugs.comdrugs.com Studies have shown that erythromycin can increase the Cmax and AUC of fexofenadine by 82% and 109%, respectively. drugs.com Additionally, erythromycin may also decrease the biliary excretion of fexofenadine, further contributing to its increased plasma levels. drugs.com Some research also suggests that erythromycin can inhibit OATP1B1, which could potentially influence fexofenadine's disposition. researchgate.net
Quinolones: Certain quinolone antibiotics have been observed to interact with drug transporters. While direct studies on the interaction between all quinolones and fexofenadine are limited, the potential for interaction exists due to their effects on transporters like P-gp and OATPs. For instance, some quinolones can inhibit these transporters, which could theoretically alter fexofenadine's pharmacokinetics. drugs.com
| Concomitant Medication | Primary Transporter(s) Affected | Mechanism of Interaction | Effect on Fexofenadine Pharmacokinetics |
|---|---|---|---|
| Ketoconazole | P-glycoprotein (P-gp), OATPs | Inhibition of intestinal P-gp efflux. drugs.com In vitro inhibition of OATPs. nih.gov | Significant increase in Cmax and AUC. drugs.com |
| Erythromycin | P-glycoprotein (P-gp), OATP1B1 | Inhibition of intestinal P-gp efflux. drugs.comdrugs.com Potential inhibition of OATP1B1. researchgate.net | Significant increase in Cmax and AUC. drugs.com |
| Quinolones | P-glycoprotein (P-gp), OATPs | Potential for inhibition of P-gp and OATPs. drugs.com | Theoretically could alter pharmacokinetics, but specific data with fexofenadine is limited. |
Mechanisms of Altered Absorption and Elimination via OATPs and P-gp
The interplay between OATPs and P-gp is a determining factor in the net oral absorption and subsequent elimination of fexofenadine hydrochloride.
Induction Effects on Fexofenadine Hydrochloride Transporter Activity
Certain drugs can induce the expression of transporters, leading to increased activity and consequently, altered pharmacokinetics of substrate drugs like fexofenadine. The induction of P-gp, for example, can enhance the efflux of fexofenadine, leading to decreased plasma concentrations and potentially reduced therapeutic efficacy. This induction is often mediated by nuclear receptors like the pregnane (B1235032) X receptor (PXR). frontiersin.org
Mechanistic Studies of Drug-Food and Drug-Herb Interactions
The interaction of fexofenadine hydrochloride with certain foods and herbal supplements is a well-documented phenomenon that is also rooted in the modulation of drug transporters.
Impact of Fruit Juices on Transporter Function
The co-administration of fexofenadine hydrochloride with certain fruit juices, notably grapefruit, apple, and orange juice, leads to a significant reduction in its oral bioavailability. researchgate.netdrugs.com
The primary mechanism for this interaction is the inhibition of intestinal OATPs, particularly OATP1A2 and OATP2B1, by components present in these juices, such as naringin (B1676962) in grapefruit juice. researchgate.netresearchgate.net This inhibition reduces the uptake of fexofenadine from the intestinal lumen into the enterocytes, thereby decreasing its absorption. Studies have shown that grapefruit, orange, and apple juice can reduce the AUC of fexofenadine by as much as 67%, 72%, and 77%, respectively. drugs.com It is noteworthy that these fruit juices are more potent inhibitors of OATPs than P-gp. researchgate.net
| Fruit Juice | Primary Transporter(s) Affected | Mechanism of Interaction | Effect on Fexofenadine Pharmacokinetics |
|---|---|---|---|
| Grapefruit Juice | OATP1A2, OATP2B1 | Inhibition of intestinal OATP-mediated uptake. researchgate.netresearchgate.net | Significant reduction in Cmax and AUC. drugs.com |
| Apple Juice | OATP1A2, OATP2B1 | Inhibition of intestinal OATP-mediated uptake. researchgate.net | Significant reduction in Cmax and AUC. drugs.com |
| Orange Juice | OATP1A2, OATP2B1 | Inhibition of intestinal OATP-mediated uptake. researchgate.net | Significant reduction in Cmax and AUC. drugs.com |
Effects of Herbal Supplements on Disposition Mechanisms
St. John's Wort: The interaction between St. John's wort (Hypericum perforatum) and fexofenadine hydrochloride has yielded conflicting results in different studies. medscape.com One proposed mechanism of interaction is the induction of P-glycoprotein by constituents of St. John's wort, such as hyperforin. nih.gov P-gp induction would lead to increased intestinal efflux of fexofenadine, resulting in decreased oral bioavailability and lower plasma concentrations. However, some studies have reported no significant effect or even a slight increase in fexofenadine levels, suggesting a more complex interaction that may involve other transporters or mechanisms. medscape.com Further research is needed to fully elucidate the precise nature of this interaction.
Pharmacogenomic Influences on Fexofenadine Hydrochloride Transporter Activity and Disposition
The inter-individual variability in the pharmacokinetics of fexofenadine hydrochloride can be significantly attributed to genetic polymorphisms in genes encoding for drug transporters. These genetic variations can alter the function and expression of transporters, leading to differences in drug absorption, distribution, and elimination. Key transporters involved in fexofenadine disposition include the Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP2B1, and the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the SLCO1B1, SLCO2B1, and ABCB1 genes, respectively.
SLCO1B1 (OATP1B1): The hepatic uptake transporter OATP1B1 plays a role in the elimination of fexofenadine. Studies have demonstrated that single nucleotide polymorphisms (SNPs) in the SLCO1B1 gene are associated with altered fexofenadine pharmacokinetics. For instance, the 521T>C (p.Val174Ala) polymorphism has been linked to decreased OATP1B1 function. Current time information in IN. Individuals carrying the variant allele often exhibit higher systemic exposure to fexofenadine. Current time information in IN. A population pharmacokinetic model identified SLCO1B1 polymorphisms as significant covariates affecting the clearance of fexofenadine, with potential differences of up to 2.17-fold in clearance and 2.20-fold in average steady-state plasma concentration. jst.go.jp
SLCO2B1 (OATP2B1): This transporter is primarily expressed in the intestine and is involved in the uptake of fexofenadine from the gut. The c.1457C>T polymorphism in SLCO2B1 has been shown to decrease transport activity. nih.gov Consequently, individuals with the SLCO2B13 variant allele may have lower area under the plasma concentration-time curve (AUC) for fexofenadine. nih.gov The pharmacokinetics of the S-enantiomer of fexofenadine, in particular, appear to be affected by SLCO2B1 polymorphisms. researchgate.net
ABCB1 (P-glycoprotein): P-glycoprotein is an efflux transporter that limits the intestinal absorption of fexofenadine. The impact of ABCB1 polymorphisms on fexofenadine disposition has been a subject of extensive research, with some conflicting results. Current time information in IN.nih.gov The C3435T SNP in exon 26 has been associated with altered P-gp expression and function, but its effect on fexofenadine pharmacokinetics is not always consistent. nih.govnih.gov However, haplotype analyses considering multiple SNPs, such as G2677T/A (in exon 21) and C3435T, have provided more clarity. For example, one study found that individuals with the 2677AA/3435CC genotype had significantly lower plasma concentrations of fexofenadine. nih.govingentaconnect.com This suggests that analyzing ABCB1 haplotypes is crucial for understanding their collective impact on fexofenadine disposition. ingentaconnect.com
Interactive Data Table: Impact of Genetic Polymorphisms on Fexofenadine Pharmacokinetics
| Gene (Transporter) | Polymorphism/Haplotype | Effect on Fexofenadine Pharmacokinetics | Reference |
| SLCO1B1 (OATP1B1) | 521T>C | Associated with higher systemic exposure (AUC). | Current time information in IN. |
| SLCO1B1 (OATP1B1) | - | Polymorphisms can lead to a 2.17-fold difference in clearance. | jst.go.jp |
| SLCO2B1 (OATP2B1) | c.1457C>T | Associated with lower AUC values. | nih.gov |
| SLCO2B1 (OATP2B1) | 1/1 allele vs. 3 allele | Significantly lower AUC of S-fexofenadine in subjects with the *1/1 allele. | researchgate.net |
| ABCB1 (P-gp) | C3435T | Conflicting results, some studies show no significant effect on disposition. | nih.gov |
| ABCB1 (P-gp) | 2677AA/3435CC | Significantly lower AUC compared to other genotypes. | nih.govingentaconnect.com |
| ABCB1 (P-gp) | G2677T/A and C3435T haplotypes | Haplotype analysis provides a better explanation for variability than single SNPs. | ingentaconnect.com |
In Vitro and Preclinical Animal Models for Elucidating Interaction Mechanisms
To understand the intricate mechanisms of fexofenadine transport and its potential for drug interactions, various in vitro and preclinical animal models are employed. These models allow for the detailed investigation of the roles of specific transporters and the impact of their inhibition or induction.
Caco-2 Cell Monolayers: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone in vitro model that mimics the intestinal epithelium. These cells differentiate to form a polarized monolayer expressing various transporters, including P-gp, MRP2, OATP2B1, and MRP3. nih.govacs.org Studies using Caco-2 cells have been instrumental in elucidating the vectorial transport of fexofenadine.
Research has shown that fexofenadine exhibits polarized transport in Caco-2 cells, with secretory transport (basolateral to apical) being significantly higher than absorptive transport (apical to basolateral), indicating the involvement of an apical efflux transporter. nih.gov Inhibition studies have confirmed that P-glycoprotein is the primary efflux transporter responsible for limiting fexofenadine's permeability. nih.gov Furthermore, these models have revealed the role of OATP2B1 in the apical uptake of fexofenadine, a process that is pH-dependent. nih.govacs.org The basolateral efflux, crucial for the drug's entry into the systemic circulation, is predominantly mediated by MRP3. nih.govacs.org
Rodent Models (Rats and Mice): Animal models, particularly rats and mice, are essential for studying the in vivo relevance of transporters in fexofenadine disposition. Studies in rats have shown that fexofenadine is a substrate for both P-gp and OATPs. nih.gov Co-administration of ketoconazole, a P-gp inhibitor, significantly increased the oral exposure of fexofenadine in rats. nih.gov Conversely, fruit juices, known OATP inhibitors, decreased its oral bioavailability. nih.gov
Interactive Data Table: Findings from In Vitro and Preclinical Models
| Model | Key Finding | Implication for Fexofenadine Transport | Reference |
| Caco-2 Cells | Polarized transport with high secretory flux. | Fexofenadine is a substrate for an apical efflux transporter. | nih.gov |
| Caco-2 Cells | Inhibition of transport by P-gp inhibitors (e.g., verapamil). | P-glycoprotein is the main efflux transporter in the intestine. | nih.gov |
| Caco-2 Cells | pH-dependent uptake inhibited by estrone (B1671321) 3-sulfate. | OATP2B1 mediates apical uptake of fexofenadine. | nih.govacs.org |
| Caco-2 Cells | Efflux from pre-loaded cells inhibited by MRP inhibitors. | MRP3 mediates basolateral efflux. | nih.govacs.org |
| Rat Model | Increased fexofenadine exposure with ketoconazole. | P-gp inhibition increases oral bioavailability. | nih.gov |
| Rat Model | Decreased fexofenadine exposure with fruit juices. | OATP inhibition decreases oral bioavailability. | nih.gov |
| Mdr1a/1b Knockout Mice | 6-fold higher plasma concentration of fexofenadine. | P-gp significantly limits intestinal absorption. | jst.go.jp |
| Oatp2b1-Knockout Mice | 41% lower AUC of oral fexofenadine. | OATP2B1 is important for intestinal uptake. | jst.go.jp |
Chemical Synthesis and Process Optimization
Retrosynthetic Analysis and Novel Synthetic Routes for Fexofenadine (B15129) Hydrochloride
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. ajrconline.org For fexofenadine hydrochloride, this analysis reveals several key disconnections and potential synthetic pathways. researchgate.netarizona.edu
One common retrosynthetic approach involves disconnecting the tertiary alcohol, leading back to a ketone intermediate. This ketone can be further simplified by cleaving the bond between the piperidine (B6355638) ring and the butyl chain, and the bond connecting the butyl chain to the phenyl ring. This strategy often utilizes a Friedel-Crafts acylation reaction as a key step. quickcompany.in
Synthesis and Characterization of Key Intermediate Compounds
The synthesis of fexofenadine hydrochloride involves several crucial intermediate compounds. The characterization of these intermediates is essential for ensuring the purity and quality of the final product.
One key intermediate is methyl 2-[4-(4-chloro-1-butyryl)phenyl]-2-methylpropanoate . This compound is often synthesized via a Friedel-Crafts acylation reaction between α,α-dimethyl phenylacetic acid ethyl ester and 4-chlorobutyryl chloride. quickcompany.ingoogle.com However, this reaction can lead to the formation of a significant amount of the meta-isomer, which is difficult to separate. quickcompany.in
Another critical intermediate is 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, methyl ester . This keto ester is typically formed by the condensation of the previously mentioned chlorobutyryl intermediate with α,α-diphenyl-4-piperidinemethanol. google.com
An alternative and efficient synthesis for a key intermediate, 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidyl]-butyryl]phenyl]-2-methylmethacrylate , has been developed. patsnap.com This method involves methylation of phenylacetonitrile, basic hydrolysis, Weinreb amidation, a Friedel-Crafts reaction, acid hydrolysis, esterification, and condensation, offering high yields and avoiding the formation of the problematic meta-isomer. patsnap.com
The characterization of these intermediates is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chromatographic methods like High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com
Industrial Scale Synthesis Methodologies and Reaction Pathway Optimization
Scaling up the synthesis of fexofenadine hydrochloride for industrial production presents several challenges, including cost-effectiveness, safety, and process efficiency. wipo.int Optimization of reaction pathways is crucial to address these challenges.
One patented industrial process focuses on a robust manufacturing method for producing fexofenadine hydrochloride with less than 1.0% total impurities. google.com This process starts from α,α-dimethylphenyl acetic acid and involves a series of reactions including esterification and Friedel-Crafts acylation. google.com A key aspect of this industrial method is the purification of the crude product to meet the stringent requirements of the International Conference on Harmonisation (ICH) guidelines. google.com
A notable large-scale preparation involves the hydration of an acetylene (B1199291) intermediate using a copper catalyst, which avoids the use of hazardous mercury compounds. epo.org The subsequent reduction of the ketone is achieved using sodium borohydride (B1222165) in methanol (B129727) at low temperatures. epo.org
Control and Characterization of Process-Related Impurities and By-products
The control and characterization of impurities are of paramount importance in the manufacturing of any active pharmaceutical ingredient. In the synthesis of fexofenadine hydrochloride, several process-related impurities and by-products can arise.
The most common impurity is the meta-isomer of fexofenadine, which can be formed during the Friedel-Crafts acylation step. quickcompany.ingoogle.com Its presence complicates the purification process. Strategies to control this impurity include the development of synthetic routes that avoid its formation or purification methods to remove it from the final product. quickcompany.inpatsnap.com
Another significant impurity is fexofenadone , the keto-analogue of fexofenadine. google.com This impurity can be formed if the reduction of the keto group is incomplete.
Other potential impurities include the N-oxide of fexofenadine, which can be formed through oxidative degradation, and the methyl ester of fexofenadine and the methyl ester of keto-fexofenadine , which can be present if the hydrolysis of the ester group is incomplete. mdpi.comnih.govnih.gov
The characterization of these impurities is performed using a combination of analytical techniques, including:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the separation and quantification of impurities. nih.govnih.govresearchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for the identification of the molecular weight and fragmentation patterns of the impurities. mdpi.comgoogle.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure of the impurities. mdpi.comgoogle.com
Development of High-Purity Fexofenadine Hydrochloride Production Protocols
Achieving high purity (often exceeding 99.5%) is a critical goal in the production of fexofenadine hydrochloride. google.com This requires the development of robust purification protocols.
One effective method for purification involves the crystallization of fexofenadine base. Crude fexofenadine, which may contain both meta and para isomers, can be purified by heating it in a mixture of methylethyl ketone and methanol, followed by a second treatment with dimethylformamide and methanol. google.com This process can yield fexofenadine base with total impurities of not more than 1.0%. google.com
Another approach to obtaining high-purity fexofenadine involves the purification of crude fexofenadine using ethanol (B145695). google.com This method has been shown to produce fexofenadine with a purity greater than 99.5% as determined by HPLC. google.com
The final step in many production protocols is the conversion of the purified fexofenadine base to its hydrochloride salt. This is typically achieved by treating the base with aqueous hydrochloric acid in a suitable solvent like methanol. google.com The resulting fexofenadine hydrochloride can then be further purified by recrystallization from a solvent such as acetone (B3395972) to yield the anhydrous form with a very low moisture content. google.com These rigorous purification steps ensure that the final product meets the high standards required for pharmaceutical use. valencelabs.co
Formulation Science and Advanced Drug Delivery Systems
Design Principles for Modified Release and Bioavailability Enhancement Formulations
The primary goals for advanced fexofenadine (B15129) hydrochloride formulations are to improve its dissolution, enhance its permeability across biological membranes, and control its release profile to improve patient compliance and therapeutic outcomes. This involves employing sophisticated drug delivery technologies that manipulate the physicochemical properties of the drug at a molecular and particulate level.
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Development and Mechanistic Action
Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of an oil, a surfactant, a co-surfactant, and a drug, designed to form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. globalresearchonline.netusp.br This spontaneous emulsification process creates nanosized droplets (typically <100 nm), which present a large surface area for drug release and absorption, thereby enhancing the solubility and bioavailability of poorly water-soluble drugs like fexofenadine hydrochloride. globalresearchonline.net
The mechanistic action involves the drug being in a pre-dissolved state within the lipid-based formulation. Upon reaching the gastrointestinal tract, the system disperses to form a microemulsion, which can facilitate drug absorption by several means: increasing the effective mucosal surface area, enhancing membrane fluidity, and potentially inhibiting P-glycoprotein (P-gp) efflux pumps that contribute to fexofenadine's low bioavailability. usp.br
Research has focused on optimizing the ratio of oil, surfactant, and co-surfactant to achieve stable microemulsions with high drug loading. One study identified an optimal formulation consisting of 20% oleic acid (oil), 26.3% Aconon MC8 (surfactant), and 53.3% PEG 400 (co-surfactant). globalresearchonline.netresearchgate.net This formulation yielded a particle size of 57.30 µm and achieved complete drug release within 90 minutes in a phosphate (B84403) buffer (pH 6.8). globalresearchonline.net Another investigation highlighted a formulation of 15% oil phase (a mix of castor oil, turpentine (B1165885) oil, and ethyl oleate), 80% Tween 80 (surfactant), and 5% PEG 600 (cosolvent), which produced droplets as small as 13.77 nm and significantly improved intestinal permeability by approximately threefold compared to a free fexofenadine suspension. journaljpri.com
| Formulation Component | Example Composition 1 globalresearchonline.netresearchgate.net | Example Composition 2 journaljpri.com |
| Oil | Oleic Acid (20%) | Castor Oil/Turpentine/Ethyl Oleate (15%) |
| Surfactant | Aconon MC8 (26.3%) | Tween 80 (80%) |
| Co-surfactant/Co-solvent | PEG 400 (53.3%) | PEG 600 (5%) |
| Resulting Droplet Size | 57.30 µm | 13.77 nm |
| Key Finding | Complete drug release in 90 minutes. | ~3-fold increase in intestinal permeability. |
This table summarizes findings from studies on SMEDDS formulations for fexofenadine hydrochloride.
Solid Lipid Nanoparticles (SLNs) as Carriers for Fexofenadine Hydrochloride
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from lipids that are solid at room and body temperature. They merge the advantages of polymeric nanoparticles and lipid emulsions, offering high stability and the potential for controlled drug release. For fexofenadine hydrochloride, SLNs serve as a promising vehicle to enhance oral bioavailability and potentially for targeted delivery. rjptonline.orgresearchgate.net
The preparation of fexofenadine-loaded SLNs often involves the hot homogenization technique, where the drug is dissolved in a melted lipid, and this mixture is then dispersed in a hot aqueous surfactant solution under high-speed homogenization, followed by cooling to form the nanoparticles. rjptonline.orgscielo.br Research has shown that the choice of lipid and surfactant significantly impacts the nanoparticle characteristics. Formulations using lipids like cetyl palmitate and surfactants such as Poloxamer 188 have demonstrated high entrapment efficiency. rjptonline.orgresearchgate.net The positive surface charge imparted by coating SLNs with natural polymers like chitosan (B1678972) can further enhance mucoadhesion and drug absorption. researchgate.net
One study reported that SLNs prepared with Poloxamer 188 showed the highest entrapment efficiency and drug release. rjptonline.org Another investigation focusing on chitosan-coated SLNs for colon targeting reported an optimized formulation with a particle size of 229 nm and an entrapment efficiency of 64.9%. researchgate.net These nanoparticles exhibited a controlled release profile, making them suitable for specialized therapeutic applications. researchgate.net
| Formulation Component | Preparation Method | Key Findings | Reference |
| Drug, Polymer (Poloxamer 188) | Hot Homogenization | Highest entrapment efficiency and drug release among tested formulations. | rjptonline.org |
| Fexofenadine, Cetyl Palmitate, Chitosan, Tween® 20 | Hot Homogenization and Sonication | Optimized particle size of 229 nm, zeta potential of +36.3 mV, and 64.9% entrapment efficiency. Controlled release profile. | researchgate.net |
| Fexofenadine, Solid Lipid, Various Polymers | Hot Homogenization | Optimized formulation showed maximum drug release within 6 hours. | rjptonline.org |
This table presents research findings on the development of Solid Lipid Nanoparticles (SLNs) for fexofenadine hydrochloride.
Microspheres and Microencapsulation Techniques for Controlled Release
Microspheres are small, spherical particles, typically in the micrometer range, which can be formulated to provide controlled or sustained drug release. scielo.br For fexofenadine hydrochloride, developing a microsphere-based delivery system aims to prolong its duration of action, reduce dosing frequency, and improve patient compliance. scielo.br
Various polymers and microencapsulation techniques have been investigated. The emulsion-solvent evaporation method is commonly used, where a solution of the drug and a polymer (e.g., Hydroxypropyl Methylcellulose (HPMC) K100 M CR, Eudragit RL 100) is emulsified in an immiscible liquid, and the solvent is then evaporated to form solid microspheres. Another technique is ionotropic gelation, which involves the cross-linking of polymers like sodium alginate with ions such as calcium chloride to encapsulate the drug.
Studies show that the drug-to-polymer ratio is a critical factor affecting drug encapsulation efficiency and release rate. For instance, in HPMC K100 M CR microspheres, entrapment efficiency increased from 78.86% to 90.94% as the polymer concentration was raised. scielo.br The release kinetics from these microspheres often follow models such as the Higuchi and Korsmeyer-Peppas models, indicating a diffusion-controlled or non-Fickian release mechanism.
| Polymer(s) Used | Preparation Technique | Key Findings | Reference |
| HPMC K100 M CR | Emulsion-Solvent Evaporation | Entrapment efficiency up to 90.94%; sustained release over 10 hours. | scielo.br |
| Eudragit RL 100 | Emulsion-Solvent Evaporation | Drug release increased with higher drug loading; followed Higuchi release kinetics. | |
| HPMC K 100 MCR & Eudragit RL100 | Emulsion-Solvent Evaporation | Stirring speed during preparation significantly affected drug release; 600 rpm was found to be optimal. | |
| Sodium Alginate, HPMC, Pectin | Ionotropic Gelation | An optimized formulation with a 1:7 drug-to-polymer ratio (Sodium Alginate:HPMC 1:1) was developed for sustained release. |
This table summarizes different approaches to formulating fexofenadine hydrochloride microspheres for controlled release.
Gastroretentive Drug Delivery Systems (e.g., Floating Systems) for Prolonged Gastric Residence
Effervescent floating tablets are a common type of GRDDS. These tablets are formulated with gas-generating agents, such as sodium bicarbonate, and swellable polymers like HPMC. Upon contact with acidic gastric fluid, the tablet generates carbon dioxide, causing it to become buoyant and float on the gastric contents. The polymer matrix swells to form a gel layer that controls the drug's release in a sustained manner.
Research has demonstrated the successful formulation of fexofenadine hydrochloride floating tablets. One study developed a formulation using a blend of HPMC K15M and HPMC K100LV (1:2 ratio) that exhibited a very short floating lag time (14 seconds) and maintained buoyancy for over 24 hours, with a near-zero-order drug release. Another study optimized a formulation (F9) using HPMC K4M, HPMC K100M, and Tamarindus seed powder, which also showed desirable floating properties and sustained release.
| Formulation Approach | Key Polymers/Excipients | Floating Lag Time | Total Floating Duration | Key Finding | Reference |
| Effervescent Floating Tablets | HPMC K15M, HPMC K100LV, Sodium Bicarbonate | 14 seconds | > 24 hours | Achieved controlled, near zero-order release for 24 hours. | |
| Effervescent Floating Tablets | HPMC K15M, Methocel, Sodium Bicarbonate | Short lag time | > 24 hours | Showed a 1.3-fold increase in AUC compared to a conventional tablet. | |
| Effervescent Floating Tablets | HPMC K4M, HPMC K100M, Tamarindus Seed Powder, NaHCO₃ | Not specified | Not specified | Optimized formulation (F9) followed Higuchi and zero-order release kinetics. |
This table details research findings on gastroretentive floating systems for fexofenadine hydrochloride.
Pulsatile Drug Delivery System Design for Chronotherapeutic Applications
Pulsatile drug delivery systems are designed to release a drug after a predetermined lag time, in a manner that aligns with the body's circadian rhythms. globalresearchonline.net This approach, known as chronotherapy, is particularly relevant for allergic rhinitis, as symptoms often peak in the early morning hours. globalresearchonline.net A pulsatile system taken at bedtime can be programmed to release fexofenadine hydrochloride just before waking, ensuring maximum drug concentration when it is most needed.
One successful approach involves press-coated tablets. globalresearchonline.net These consist of a fast-dissolving core tablet containing fexofenadine hydrochloride, which is then compressed with an outer barrier coat made of a blend of hydrophobic (e.g., Ethyl cellulose) and hydrophilic (e.g., HPMC) polymers. The outer coat erodes or swells at a controlled rate, creating a lag time before the core tablet is exposed to gastrointestinal fluids and releases the drug rapidly. A study demonstrated that a formulation with a core containing superdisintegrants and a coat of Ethyl cellulose (B213188) and HPMC K4M could achieve a lag time of 6 hours, followed by complete drug release. globalresearchonline.net
Another innovative design is the "Pulsincap" system. This involves a formaldehyde-treated capsule body that is impermeable, filled with the drug formulation, and plugged with a hydrogel. The plug swells upon contact with moisture, and after a specific lag time, it is expelled, allowing for rapid drug release. An optimized Pulsincap formulation for fexofenadine hydrochloride used a hydrogel plug and a drug-polymer matrix with Ethylcellulose and HPMC E15 to achieve a lag time of 4-5 hours.
| System Type | Core Components | Barrier/Plug Components | Programmed Lag Time | Key Finding | Reference |
| Press-Coated Tablet | Fexofenadine HCl, Superdisintegrants (e.g., Croscarmellose sodium) | Ethyl cellulose (EC), HPMC K4M | 6 hours | Rapid and complete drug release after the lag time, suitable for morning allergy symptoms. | globalresearchonline.net |
| Pulsincap System | Fexofenadine HCl, Polymers | Hydrogel plug, Formaldehyde-treated capsule, Ethylcellulose, HPMC E15 | 4-5 hours | Drug-to-polymer ratio and plug weight were key factors in controlling the lag time. |
This table outlines research on pulsatile delivery systems for chronotherapy of fexofenadine hydrochloride.
Solid Dispersions for Enhanced Dissolution and Permeability
Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in an inert carrier or matrix at the solid-state. The drug can exist in an amorphous or microcrystalline state within the carrier, which increases its surface area and wettability, leading to faster dissolution.
For fexofenadine hydrochloride, solid dispersions have been prepared using various methods, including solvent evaporation, fusion, and spray drying. Carriers such as polyethylene (B3416737) glycols (PEGs) and poloxamers are commonly used due to their hydrophilic nature and ability to improve drug solubility.
One study using the solvent evaporation method with ethanol (B145695) as the solvent found that tablets made from the solid dispersion released over 85% of the drug in 10 minutes, compared to only 56.23% from a conventional tablet. Another study prepared solid dispersions by a fusion method using PEG 20000 and Poloxamer 188 as carriers. The formulation with a 1:4 drug-to-carrier ratio showed the highest dissolution, and the Poloxamer 188-based dispersion also demonstrated enhanced intestinal absorption, partly due to its ability to inhibit P-gp efflux. Spray drying with solubilizers like Poloxamer 188 has also been shown to convert the drug from a crystalline to an amorphous form, leading to a significant increase in bioavailability.
| Preparation Method | Carrier(s) | Drug:Carrier Ratio | Key Finding | Reference |
| Solvent Evaporation | Ethanol (as solvent) | N/A | >85% drug release in 10 minutes from solid dispersion tablets. | |
| Fusion Method | PEG 20000, Poloxamer 188 | 1:1, 1:2, 1:4 | 1:4 ratio gave the fastest dissolution. Poloxamer 188 enhanced intestinal absorption 2-3 fold. | |
| Spray Drying | Pluronics (Poloxamer 188, Poloxamer 407, Cremophor RH 40), HPMC 5CPS | 1:2 (Drug:Solubilizer) | F1 formulation showed 99% drug release and a 6-fold increase in relative bioavailability. |
This table presents a summary of research on solid dispersion techniques to enhance fexofenadine hydrochloride's dissolution.
Advanced Physicochemical Characterization of Formulations
The development of advanced drug delivery systems for fexofenadine hydrochloride necessitates a thorough physicochemical characterization to ensure the desired quality, stability, and performance of the formulation. This involves a multi-faceted approach employing various analytical techniques to probe the formulation's properties at different levels.
Morphological Analysis and Nanostructure Elucidation (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)
Microscopic techniques are fundamental in visualizing the morphology and nanostructure of fexofenadine hydrochloride formulations, particularly for novel systems like nanoparticles and microspheres.
Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of the formulation. Studies on fexofenadine hydrochloride-loaded microspheres have utilized SEM to observe their morphology. nih.gov For instance, SEM images of microspheres prepared with HPMC K100 M CR revealed morphological changes corresponding to different drug loading capacities. nih.gov In another study, SEM analysis of enhanced in-situ forming vesicles (EIFV) powder showed a nonporous and smooth surface, indicating that the carrier surface was likely coated with the surfactant. mdpi.com The absence of crystalline drug particles on the carrier surface was also confirmed through these images. mdpi.com Pure fexofenadine hydrochloride appears as blunt, smooth crystalline particles of irregular size. researchgate.net
Transmission Electron Microscopy (TEM) offers insights into the internal structure and particle shape of nano-sized formulations. For example, TEM has been used to study the morphology of cubosomes loaded with fexofenadine hydrochloride, revealing well-identified, perfectly spherical vesicles that exist as discrete, dispersed entities. mdpi.comnih.gov The analysis of TEM images can also provide particle size information, which can be compared with data from other techniques like dynamic light scattering. mdpi.com In studies involving cubosomes, TEM has shown the presence of both spherical and polygonal nanostructures, sometimes arranged in a honeycomb-like organization. nih.govdovepress.com
The combination of these microscopic techniques provides a comprehensive understanding of the physical form of the drug within the delivery system, which is crucial for predicting its dissolution and absorption characteristics.
Thermal Behavior and Phase Transformation Studies (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis, Powder X-ray Diffraction)
Thermal analysis and X-ray diffraction are critical for understanding the solid-state properties of fexofenadine hydrochloride and its formulations, including crystallinity, polymorphism, and thermal stability.
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal behavior and physical state of the drug within the formulation. Pure crystalline fexofenadine hydrochloride exhibits a sharp endothermic peak corresponding to its melting point, typically observed between 193°C and 199°C. nih.govmdpi.com The presence of this sharp peak signifies the crystalline nature of the drug. nih.gov In formulations like liquisolid systems, the absence or a shift in this endothermic peak can indicate that the drug has been converted to an amorphous state or is molecularly dispersed within the carrier. nih.gov DSC is also instrumental in studying polymorphic transformations. For instance, fexofenadine hydrochloride Form I shows a melting peak around 198.3°C, while the hydrate (B1144303) Form II displays a dehydration peak at approximately 100°C followed by a smaller endotherm around 128-132°C. mdpi.com Different polymorphic forms, such as Form XVI and Form XIX, exhibit distinct endothermic peaks at various temperatures. googleapis.comgoogle.com
Thermogravimetric Analysis (TGA) provides information about the thermal stability and the presence of volatile components like water or solvents in a sample by measuring weight loss as a function of temperature. TGA has been used to estimate the number of water molecules in hydrated forms of fexofenadine hydrochloride. nih.gov For example, a phase-transformed solid form showed a weight loss of 3.5%, indicative of a monohydrate crystalline form. nih.gov TGA thermograms for different polymorphic forms, such as Form XVI, show specific loss on drying (LOD) values within certain temperature ranges. googleapis.com
Powder X-ray Diffraction (PXRD) is a powerful technique for identifying the crystalline or amorphous nature of a substance and for characterizing different polymorphic forms. The PXRD pattern of pure fexofenadine hydrochloride (Form I) shows characteristic peaks at specific 2θ angles, such as 5.9°, 7.5°, 12.1°, 14.2°, and 15.0°. nih.gov In contrast, Form II, a hydrate, exhibits a different set of characteristic peaks. nih.gov The conversion of Form I to Form II in the presence of water during manufacturing processes like wet granulation can be monitored and quantified using PXRD. nih.govdntb.gov.uanih.gov Studies have shown that this water-induced phase transformation can be inhibited when the water content is below 15% w/w. nih.govdntb.gov.uanih.gov The presence or absence of sharp diffraction peaks in a formulation's PXRD pattern can confirm whether the drug is in a crystalline or amorphous state. researchgate.net
These analytical methods are often used in conjunction to provide a complete picture of the solid-state characteristics of fexofenadine hydrochloride in its pure form and within various formulations.
Spectroscopic Analysis for Drug-Excipient Compatibility (e.g., Fourier Transform Infrared Spectroscopy)
Fourier Transform Infrared (FT-IR) Spectroscopy is a key technique for assessing the compatibility between fexofenadine hydrochloride and the excipients used in a formulation. By comparing the FT-IR spectra of the pure drug, the individual excipients, and the physical mixture, it is possible to detect any potential chemical interactions.
The FT-IR spectrum of pure fexofenadine hydrochloride displays characteristic absorption bands corresponding to its functional groups. A notable peak is the carbonyl absorption band of the carboxyl group, which appears around 1725 cm⁻¹. nih.gov The absence of significant shifts or the disappearance of these characteristic peaks in the spectrum of the drug-excipient mixture indicates a lack of chemical interaction. rjpdft.comijprajournal.comijbpr.com For example, studies on fexofenadine hydrochloride in formulations with polymers like HPMC, poloxamer 188, and various excipients in tablets and nanoparticles have used FT-IR to confirm compatibility. nih.govnih.govrjpdft.comijprajournal.com The spectra of the physical mixtures showing all the characteristic bands of the individual components confirm their compatibility. researchgate.net This analysis is crucial as any interaction could potentially affect the stability and bioavailability of the drug.
In Vitro Drug Release Kinetics and Dissolution Profiles
The in vitro release and dissolution behavior of fexofenadine hydrochloride from its formulations are critical indicators of its potential in vivo performance. These studies are essential for optimizing formulations to achieve the desired therapeutic effect.
Application of Kinetic Models (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas, Hixson-Crowell)
To understand the mechanism of drug release from a formulation, the in vitro dissolution data is often fitted to various mathematical models. nih.gov The model that best fits the data, typically determined by the highest correlation coefficient (R²), provides insights into the release mechanism. ijsr.netjchr.org
Zero-Order Kinetics: This model describes a system where the drug release rate is constant and independent of the drug concentration. ijresm.combiotech-asia.org It is often the ideal release profile for sustained-release formulations. Some fexofenadine hydrochloride microsphere formulations have been found to follow zero-order release kinetics. ijsr.net
First-Order Kinetics: This model describes a system where the drug release rate is directly proportional to the concentration of the drug remaining in the formulation. ijresm.combiotech-asia.org
Higuchi Model: This model is used to describe drug release from a matrix system and is based on Fickian diffusion. biotech-asia.org A linear relationship between the cumulative percentage of drug released and the square root of time suggests a diffusion-controlled release mechanism. dovepress.com Many sustained-release formulations of fexofenadine hydrochloride, including microspheres and cubosomes, have shown a good fit to the Higuchi model. nih.govdovepress.combiotech-asia.orgresearchgate.nethumanjournals.comresearchgate.net
Korsmeyer-Peppas Model: This model is used to analyze the release of a drug from a polymeric dosage form when the release mechanism is not well-known or when more than one type of release phenomenon is involved. The release exponent 'n' in this model provides information about the release mechanism. For instance, a non-Fickian release mechanism was observed in some fexofenadine HCl microspheres with an increase in polymer content. nih.govnih.gov
Hixson-Crowell Model: This model describes drug release from systems where there is a change in the surface area and diameter of the particles or tablets. biotech-asia.org It is often applicable to formulations that erode over time. Some studies on fexofenadine hydrochloride microspheres have found that the Hixson-Crowell model is a major release mechanism. nih.govnih.govbiotech-asia.orgresearchgate.net
By applying these models, researchers can gain a deeper understanding of how the formulation design influences the drug release process. nih.govijsr.net
Factors Influencing Release Rate and Mechanism
Several factors can influence the rate and mechanism of fexofenadine hydrochloride release from its formulations. Understanding these factors is crucial for the development of effective drug delivery systems.
Polymer Type and Concentration: The type and amount of polymer used in a formulation can significantly impact the drug release rate. For instance, in sustained-release microspheres using HPMC K100 M CR, the rate of drug release was found to be inversely related to the amount of polymer present. nih.gov An increase in polymer concentration often leads to a more tortuous path for the drug to diffuse through, thereby slowing down its release.
Drug-to-Polymer Ratio: The ratio of the drug to the polymer is another critical factor. Studies have confirmed that the release rate of fexofenadine hydrochloride from microspheres is highly affected by the drug-to-polymer ratio. nih.govnih.gov
Manufacturing Process Parameters: The conditions used during the manufacturing process can also affect drug release. For example, in the preparation of microspheres by the emulsion solvent evaporation method, the stirring rate (rpm) was found to have a statistically significant effect on the drug release rate. biotech-asia.orgresearchgate.net
Presence of Excipients: The inclusion of other excipients, such as surfactants or absorption enhancers, can alter the dissolution and release characteristics of the drug. For example, the use of Cremophor® EL in liquisolid tablets led to a complete drug release within 5 minutes. nih.gov
pH of the Release Medium: The pH of the dissolution medium can influence the release of fexofenadine hydrochloride, especially from pH-sensitive formulations. For example, the release from cubosomes was found to be pH-dependent, with significantly reduced release efficiency at higher pH values (6.8 and 7.4) compared to a more acidic medium (pH 3). dovepress.com
Polymorphic Form: The crystalline form of fexofenadine hydrochloride can affect its dissolution rate. The conversion from Form I to Form II (a hydrate) during manufacturing can lead to incomplete drug release if not properly controlled. dntb.gov.uanih.govnih.gov
By carefully controlling these factors, it is possible to tailor the drug release profile of fexofenadine hydrochloride to meet specific therapeutic needs.
Mechanistic Studies of Enhanced Absorption from Novel Formulations (e.g., In Situ Perfusion Models)
The limited oral bioavailability of fexofenadine hydrochloride is largely attributed to its low intestinal permeability and its role as a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.govresearchgate.netnih.govservice.gov.uk In situ perfusion models, such as the single-pass intestinal perfusion (SPIP) technique, are invaluable for elucidating the mechanisms by which advanced drug delivery systems can overcome these absorption barriers. mdpi.comnih.gov These studies allow for the direct measurement of absorption parameters in a controlled intestinal environment, providing detailed insights into the efficacy of various formulation strategies.
Research into novel formulations has demonstrated significant enhancements in fexofenadine absorption, primarily through mechanisms that increase its solubility, inhibit P-gp efflux, and alter membrane permeability.
Solid Dispersions
Studies utilizing solid dispersions with hydrophilic carriers have shown marked improvement in the intestinal absorption of fexofenadine hydrochloride. mdpi.com In an in situ single-pass intestinal perfusion study in rats, solid dispersions prepared with polyethylene glycol 20,000 (PEG 20,000) and poloxamer 188 were evaluated. mdpi.com Both formulations led to a two- to three-fold increase in fexofenadine absorption compared to the drug alone. mdpi.com
The enhancement was particularly significant with poloxamer 188, which is suggested to inhibit the P-gp efflux pump in addition to improving the drug's dissolution. nih.govmdpi.com The effective permeability coefficient (Peff) across the rat intestine was quantified, showing a clear increase with the novel formulations. mdpi.com
In Situ Absorption Parameters of Fexofenadine HCl from Solid Dispersions
Data from an in situ single-pass intestinal perfusion study in rats, showing the mean effective permeability coefficient (Peff).
| Formulation | Effective Permeability Coefficient (Peff (rat)) (×10−6 cm/s) |
|---|---|
| Fexofenadine Hydrochloride (Control) | 7.04 ± 0.56 |
| Solid Dispersion with PEG 20,000 (1:4 ratio) | 14.40 ± 0.27 |
| Solid Dispersion with Poloxamer 188 (1:4 ratio) | 21.30 ± 0.45 |
Source: Data extracted from MDPI, 2021. mdpi.com
Cubosomal Nanocarriers
Cubosomes, which are nanostructured lipidic particles, have been investigated as carriers to enhance fexofenadine hydrochloride's intestinal transport. nih.govnih.gov An in situ rabbit intestinal perfusion study revealed that fexofenadine hydrochloride from a simple aqueous solution is incompletely absorbed, a finding consistent with its classification as a drug with poor permeation. nih.govresearchgate.net The membrane transport parameters reflected negative values for the Absorption Rate Length (ARL), indicating poor absorption across duodenal, jejunal, and ileal segments. nih.gov
However, incorporating the drug into cubosomes made with components like glyceryl mono-oleate (Peceol) and poloxamer 407 significantly improved membrane transport. nih.govnih.gov The proposed mechanisms for this enhancement include the fluidization of the intestinal membrane and the inhibition of P-gp efflux by the formulation's components. nih.gov Notably, the intestinal absorption from cubosomes did not directly correlate with the drug's release rate, suggesting a possible mechanism of intact cubosomal transport across the intestinal barrier, potentially via the trans-lymphatic pathway. nih.govnih.govresearchgate.net
In Situ Intestinal Absorption Parameters of Fexofenadine HCl from Aqueous Solution
Absorption Rate Length (ARL) values from in situ perfusion in rabbits, demonstrating incomplete absorption from a simple aqueous solution.
| Intestinal Segment | Absorption Rate Length (ARL) (cm) |
|---|---|
| Duodenum | -308.2 |
| Jejunum | -930.7 |
| Ileum | -977.0 |
| Colon | -217.4 |
Source: Data extracted from PMC, 2022. nih.gov
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Self-microemulsifying drug delivery systems (SMEDDS) have also been proven effective in enhancing the intestinal permeability of fexofenadine. nih.govtandfonline.com An optimized SMEDDS formulation, when perfused through an isolated rat jejunal segment, resulted in an approximately threefold increase in intestinal effective permeability compared to a suspension of the free drug. nih.govtandfonline.com These formulations, typically composed of oils, surfactants, and cosolvents, form a fine microemulsion upon contact with aqueous media, which enhances both dissolution and subsequent absorption. nih.govtandfonline.com
Direct P-glycoprotein Inhibition
To confirm the role of P-gp in limiting fexofenadine absorption, in situ gastrointestinal absorption experiments in rats have been conducted with the co-administration of known P-gp inhibitors. service.gov.uk In these studies, the jejunal segment was perfused with fexofenadine hydrochloride along with compounds such as ketoconazole (B1673606), erythromycin (B1671065), or verapamil (B1683045). service.gov.uk All three inhibitors significantly increased the absorption of fexofenadine. service.gov.uk Co-administration with ketoconazole resulted in a 5.2-fold increase in absorption, directly demonstrating that inhibition of the P-gp efflux pump is a primary mechanism for enhancing the bioavailability of fexofenadine hydrochloride. service.gov.uk
Effect of P-gp Inhibitors on Fexofenadine HCl Absorption
Data from an in situ co-administration study in rat jejunum, showing the fold increase in fexofenadine absorption.
| Co-administered P-gp Inhibitor | Fold Increase in Absorption |
|---|---|
| Erythromycin | 3.4 |
| Ketoconazole | 5.2 |
| Verapamil | 3.8 |
Source: Data extracted from GOV.UK. service.gov.uk
Analytical Methodologies for Quantitative and Qualitative Analysis
Spectrophotometric Assay Development and Validation (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of fexofenadine (B15129) hydrochloride. historymedjournal.comalinteridergisi.com These methods are based on the principle that the drug absorbs light in the UV region of the electromagnetic spectrum.
The development of a UV-Vis spectrophotometric method involves the selection of a suitable solvent in which the drug is freely soluble and exhibits maximum absorbance (λmax) at a specific wavelength. For fexofenadine hydrochloride, methanol (B129727) is a commonly used solvent, with a reported λmax at 259 nm. alinteridergisi.com Other solvent systems, such as a mixture of methanol and water, have also been utilized, yielding a λmax at 220 nm. neuroquantology.com In 0.1 N Hydrochloric acid, the λmax is observed at 225 nm. scholarsresearchlibrary.com
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). historymedjournal.comneuroquantology.com Linearity is typically observed over a concentration range of 2-20 µg/mL, with high correlation coefficients (R² > 0.999). alinteridergisi.com Accuracy is confirmed through recovery studies, with results generally falling between 98% and 102%. alinteridergisi.com Precision is demonstrated by low relative standard deviation (%RSD) values, which are typically below 2%. alinteridergisi.com
Alternative spectrophotometric techniques include first-order derivative and area under the curve (AUC) methods. scholarsresearchlibrary.com The first-order derivative method for fexofenadine hydrochloride has been validated at 225 nm, while the AUC method measures the area between 215 nm and 225 nm. scholarsresearchlibrary.com Both methods have shown good linearity in the concentration range of 1 to 14 μg/ml. scholarsresearchlibrary.com
Extractive spectrophotometric methods have also been developed, involving the formation of an ion-pair complex between fexofenadine hydrochloride and dyes such as bromophenol blue, bromocresol purple, and bromocresol green in an acidic medium. rjptonline.org The resulting colored complexes are extracted with an organic solvent like chloroform (B151607) and quantified at their respective λmax. rjptonline.org
Table 1: UV-Vis Spectrophotometric Method Parameters for Fexofenadine Hydrochloride Analysis
This table is based on data from multiple sources and represents typical values.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis of fexofenadine hydrochloride, offering high resolution and sensitivity.
Reversed-Phase HPLC (RP-HPLC) for Purity and Content Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode for the analysis of fexofenadine hydrochloride. doaj.org This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.
A typical RP-HPLC method for fexofenadine hydrochloride might employ a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer, triethylamine (B128534) phosphate) and an organic modifier (e.g., acetonitrile (B52724), methanol). ingentaconnect.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength around 210-220 nm. ingentaconnect.comscholarsresearchlibrary.com
These methods are validated for parameters such as linearity, accuracy, precision, and robustness. ingentaconnect.com Linearity is often established over a concentration range suitable for assay and purity determinations. banglajol.info For instance, a method showed linearity from 31.5 to 500 µg/ml. banglajol.info The precision of RP-HPLC methods is generally high, with RSD values for replicate injections being less than 1%. ingentaconnect.com Stability-indicating RP-HPLC methods are also developed to separate fexofenadine hydrochloride from its degradation products formed under various stress conditions like acid and base hydrolysis, oxidation, and photolysis. doaj.orgbanglajol.info
Table 2: Example of RP-HPLC Method Parameters for Fexofenadine Hydrochloride
| Parameter | Value |
|---|---|
| Column | C18 ingentaconnect.com |
| Mobile Phase | Triethylamine phosphate 1%, pH 3.2 : acetonitrile : methanol (50:30:20) ingentaconnect.com |
| Flow Rate | 1.0 mL/min ingentaconnect.com |
| Detection Wavelength | 210 nm ingentaconnect.com |
| Retention Time | Approximately 3.3-6 minutes banglajol.infowisdomlib.org |
| Linearity (r²) | 0.9999 ingentaconnect.com |
| LOD | 2 ng/mL ingentaconnect.com |
| LOQ | 20 ng/mL ingentaconnect.com |
This table represents a specific example of a validated RP-HPLC method.
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.
UPLC methods have been developed for the analysis of fexofenadine hydrochloride, often in combination with other drugs. rjptonline.orgijpsnonline.com These methods typically use a sub-2 µm particle size column, such as an Acquity UPLC HSS C18 column (1.8 µm). ijpsnonline.com The mobile phases are similar to those used in HPLC, consisting of a buffer and an organic solvent. ijpsnonline.com Due to the higher efficiency of UPLC, separation can be achieved in a much shorter time, often within a few minutes. rjptonline.org For example, a UPLC method for fexofenadine and phenylephrine (B352888) had a total run time of less than 2 minutes. ijpsnonline.com
Table 3: UPLC Method Parameters for Fexofenadine Hydrochloride Analysis
| Parameter | Value |
|---|---|
| Column | Acquity UPLC HSS C18, 1.8 µm ijpsnonline.com |
| Mobile Phase | Orthophosphoric acid buffer (pH 2.8) and acetonitrile (55:45 v/v) ijpsnonline.com |
| Flow Rate | 0.3 mL/min ijpsnonline.com |
| Detection Wavelength | 272 nm ijpsnonline.com |
| Retention Time | 1.536 ± 0.01 mins ijpsnonline.com |
| LOD | 0.21 µg/mL ijpsnonline.com |
| LOQ | 0.65 µg/mL ijpsnonline.com |
This table is based on a specific UPLC method for fexofenadine and phenylephrine.
Development of Simultaneous Estimation Methods for Combination Pharmaceutical Products
Fexofenadine hydrochloride is often formulated in combination with other active pharmaceutical ingredients, such as montelukast (B128269) sodium, pseudoephedrine hydrochloride, or paracetamol. wisdomlib.orgresearchgate.netbohrium.com For the quality control of these combination products, simultaneous estimation methods are developed and validated.
RP-HPLC is the most widely used technique for the simultaneous determination of fexofenadine hydrochloride and other drugs. wisdomlib.orgresearchgate.net The key challenge in developing such methods is to achieve adequate separation of all components with good resolution and peak shape within a reasonable analysis time. This is accomplished by carefully optimizing the mobile phase composition (solvents, buffer pH, and additives), stationary phase, flow rate, and detection wavelength. scholarsresearchlibrary.comjneonatalsurg.com For instance, a method for the simultaneous determination of fexofenadine hydrochloride and montelukast sodium used a C18 column with a mobile phase of phosphate buffer (pH 4.0) and acetonitrile (60:40 v/v). scholarsresearchlibrary.com
Mass Spectrometry-Based Techniques for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used for both qualitative (structural elucidation) and quantitative analysis of fexofenadine hydrochloride.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, is a premier technique for the bioanalysis of fexofenadine hydrochloride in biological matrices like plasma and urine. researchgate.netnih.gov It is also used for the identification and characterization of impurities and degradation products. nih.gov
In a typical LC-MS/MS method, after chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI). The precursor ion (the protonated molecule [M+H]⁺ for fexofenadine) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. nih.gov
For fexofenadine, a common transition monitored is m/z 502.17 → 466.2. nih.gov LC-MS/MS methods for fexofenadine hydrochloride have achieved very low limits of quantification, often in the low ng/mL range, making them ideal for pharmacokinetic studies. researchgate.netnih.gov For instance, an LC-MS/MS method for fexofenadine in human plasma had a lower limit of quantification of 1 ng/mL. nih.gov
Table 4: LC-MS/MS Parameters for Fexofenadine Hydrochloride Quantification
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Ion Electrospray nih.gov |
| Mass Transition (SRM/MRM) | m/z 502.17 → 466.2 nih.gov |
| Internal Standard | Cetirizine or Glipizide nih.govnih.gov |
| Linear Dynamic Range | 1-600 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL nih.gov |
| Application | Bioanalysis in plasma, cell lysates nih.govnih.gov |
This table summarizes typical parameters for LC-MS/MS analysis of fexofenadine.
Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) for Metabolite and Degradation Product Characterization
Electrospray Ionization-Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used for the structural elucidation of metabolites and degradation products of fexofenadine hydrochloride. nih.govresearchgate.netresearchgate.netresearchgate.net This soft ionization technique allows for the analysis of large, non-volatile, and thermally labile molecules like fexofenadine and its derivatives by generating intact molecular ions.
In a typical ESI-MS/MS analysis, the sample is introduced into the mass spectrometer in a liquid phase. The application of a high voltage to the liquid stream generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.
For the characterization of fexofenadine and its related compounds, ESI is often operated in the positive ionization mode. nih.govturkjps.org The protonated molecular ion of fexofenadine ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 502. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. In this process, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. For instance, the transition of m/z 502 to m/z 466 is a commonly monitored fragmentation pattern for fexofenadine. nih.gov
This technique has been instrumental in identifying and characterizing various degradation products. A significant oxidative degradation product has been identified as the N-oxide of fexofenadine, which exhibits a protonated molecular ion at m/z 518, corresponding to an increase of 16 atomic mass units due to the addition of an oxygen atom. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) further confirms the elemental composition of this degradant as C₃₂H₃₉NO₅. nih.govresearchgate.net
Stability-Indicating Analytical Method Development and Validation
The development and validation of stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products and impurities. doaj.orgscholarsresearchlibrary.comiajps.com
A variety of stability-indicating methods have been developed for fexofenadine hydrochloride, predominantly utilizing Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC). nih.govresearchgate.netdoaj.orgscholarsresearchlibrary.comiajps.comnih.gov These methods are capable of resolving fexofenadine from its known impurities, such as keto-fexofenadine (Impurity A), the meta-isomer of fexofenadine (Impurity B), the methyl ester of fexofenadine (Impurity C), and the methyl ester of keto-fexofenadine (Impurity D), as well as from degradation products formed under various stress conditions. nih.gov
Forced Degradation Studies (Oxidative, Acidic, Basic, Neutral Hydrolysis, Photolytic, Thermal Stress)
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated storage to generate degradation products. actapharmsci.com This helps in understanding the degradation pathways and demonstrating the specificity of the analytical method. actapharmsci.com
Studies on fexofenadine hydrochloride have explored its stability under various stress conditions:
Oxidative Stress: Fexofenadine has been found to be particularly susceptible to oxidative degradation. nih.govresearchgate.netresearchgate.netresearchgate.net Treatment with hydrogen peroxide (e.g., 3% H₂O₂ at 60°C for 5 hours or 30% H₂O₂ at 80°C for 2 hours) leads to significant degradation. nih.govnih.gov The major degradation product formed under these conditions is the N-oxide derivative. nih.govresearchgate.net
Acidic Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 2 N HCl at temperatures ranging from room temperature to 80°C) results in the degradation of fexofenadine. nih.goviajps.comnih.govactapharmsci.combanglajol.infoinnovareacademics.in The extent of degradation can be significant, with recoveries of the parent drug dropping to around 82.51% after heating with 0.5 N HCl at 80°C for 4 hours. nih.gov
Basic Hydrolysis: Fexofenadine also degrades under basic conditions (e.g., 0.1 M to 2 N NaOH at temperatures from room temperature to 80°C). nih.goviajps.comnih.govactapharmsci.combanglajol.infoinnovareacademics.in Studies have shown drug recovery to be approximately 89.54% after treatment with 0.5 N NaOH at 80°C for 4 hours. nih.gov
Neutral Hydrolysis: In some studies, fexofenadine has shown negligible degradation under neutral hydrolytic conditions (e.g., heating in water at 90°C for 20 minutes). banglajol.info However, other studies using different conditions have reported some degradation.
Photolytic Stress: The effect of light on fexofenadine stability has been investigated using exposure to direct daylight and UV light (e.g., at 254 nm). iajps.comnih.gov While some studies report negligible degradation, others have identified and elucidated the structure of photodegradation products. nih.govbanglajol.info
Thermal Stress: Thermal degradation studies are typically conducted by exposing the solid drug to dry heat (e.g., 105°C for 24 hours). nih.govactapharmsci.com Slight degradation has been observed under these conditions. nih.gov
Identification and Structural Characterization of Degradation Products (e.g., N-oxide derivatives)
A key aspect of forced degradation studies is the identification and structural characterization of the resulting degradation products. This is often achieved using a combination of chromatographic and spectroscopic techniques.
As mentioned previously, a major degradation product of fexofenadine, particularly under oxidative stress, is the N-oxide derivative, identified as 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid. nih.govresearchgate.netresearchgate.netresearchgate.net The characterization of this compound was accomplished through ESI-MS/MS, which showed a molecular ion at m/z 518, and further confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net The mass difference of 16 amu compared to the parent fexofenadine molecule (m/z 502) is indicative of the addition of an oxygen atom. nih.govresearchgate.net
Other known process-related impurities that are monitored in stability studies include:
Impurity A: Keto-fexofenadine nih.gov
Impurity B: Meta-isomer of fexofenadine nih.gov
Impurity C: Methyl ester of fexofenadine nih.gov
Impurity D: Methyl ester of keto-fexofenadine nih.gov
Impurity Profiling and Mass Balance Assessment
Impurity profiling involves the identification and quantification of all potential impurities in a drug substance and product. scirp.org This is essential for controlling the quality and safety of the final pharmaceutical formulation.
Mass balance is a critical component of validating a stability-indicating method. nih.govscirp.org It is the process of adding the assay value of the parent drug and the levels of all degradation products to ensure that the total closely matches the initial value (ideally 100%). scirp.org Achieving a good mass balance (e.g., greater than 98.4%) demonstrates that all major degradation products have been accounted for by the analytical method. nih.gov This confirms the stability-indicating nature of the method, as it proves that the decrease in the active ingredient's concentration is matched by the increase in the concentration of its degradation products. nih.govresearchgate.netresearchgate.net
Method Validation Protocols Adherence (ICH Guidelines: Linearity, Precision, Accuracy, Specificity, Robustness, Limits of Detection/Quantitation, System Suitability)
All analytical methods used for the quality control of pharmaceuticals must be validated according to the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. jneonatalsurg.comjneonatalsurg.comjetir.org This ensures that the method is suitable for its intended purpose. The validation of analytical methods for fexofenadine hydrochloride typically includes the following parameters:
Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For fexofenadine, linearity has been established over various concentration ranges, such as 1-100 µg/mL and 10-50 µg/mL, with correlation coefficients (r²) consistently close to 0.999. doaj.orgscholarsresearchlibrary.comiajps.com
Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels:
Repeatability (Intra-day precision): Assessed by performing the analysis multiple times on the same day. nih.gov
Intermediate Precision (Inter-day precision): Assessed by performing the analysis on different days, by different analysts, or with different equipment. researchgate.netnih.gov The precision is typically expressed as the Relative Standard Deviation (%RSD), which should be within acceptable limits (e.g., <2.0%). jneonatalsurg.comjetir.org
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo or sample matrix and then analyzed. For fexofenadine methods, accuracy is generally found to be high, with recovery values typically between 98% and 102%. scholarsresearchlibrary.comiajps.comjneonatalsurg.comjneonatalsurg.com
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. jetir.org In the context of stability-indicating methods, specificity is demonstrated by the complete separation of the fexofenadine peak from all degradation products and excipient peaks. doaj.orgbanglajol.info Peak purity tests using a photodiode array (PDA) detector are often used to confirm this. nih.govnih.gov
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. iajps.comjneonatalsurg.com Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. iajps.comjneonatalsurg.com
Limits of Detection (LOD) and Quantitation (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. innovareacademics.inneuroquantology.com
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.inneuroquantology.com These limits are crucial for the analysis of impurities and degradation products that may be present at low levels. For fexofenadine, reported LOD and LOQ values vary depending on the method but can be as low as 0.1 µg/mL and 0.4 µg/mL, respectively. scholarsresearchlibrary.cominnovareacademics.in
System Suitability: This is an integral part of many analytical procedures, determined by checking that the system meets certain criteria before sample analysis begins. researchgate.net Parameters such as theoretical plates, tailing factor, and resolution are evaluated to ensure the chromatographic system is performing adequately. jetir.orgresearchgate.net
Preclinical Pharmacological and Toxicological Research in Vitro and Animal Models
In Vitro Receptor Binding Studies in Non-Human Tissues (e.g., Rat Cerebral Cortex Membranes)
In vitro binding studies have been crucial in elucidating the receptor interaction profile of fexofenadine (B15129). Research utilizing rat cerebral cortex membranes has demonstrated that fexofenadine is a potent and selective antagonist of the peripheral histamine (B1213489) H1-receptor. fda.govfda.govfda.gov Notably, these studies have shown that fexofenadine does not exhibit significant affinity for cholinergic, alpha1-adrenergic, or beta-adrenergic receptors. fda.govfda.gov This selectivity is a key factor in its favorable side-effect profile, particularly the lack of anticholinergic effects. nih.gov
Comparative binding studies have also revealed that fexofenadine is more potent than its parent compound, terfenadine (B1681261), in displacing mepyramine, a classic H1 antagonist, from rat cerebral cortex membrane binding sites. fda.gov Specifically, fexofenadine was found to be twice as potent as terfenadine in these assays. fda.gov Both enantiomers of fexofenadine hydrochloride have been shown to possess approximately equipotent antihistaminic effects. fda.govfda.gov
Table 1: Comparative Receptor Binding Potency
| Compound | Target | Tissue | Finding |
| Fexofenadine | Histamine H1 Receptor | Rat Cerebral Cortex Membrane | Twice as potent as terfenadine in displacing mepyramine. fda.gov |
| Fexofenadine | Cholinergic, Alpha1- & Beta-Adrenergic Receptors | Laboratory Animal Tissues | No significant blocking effects observed. fda.govfda.gov |
In Vitro Antihistaminic Activity Assessment in Isolated Animal Tissues (e.g., Guinea Pig Tracheal Assays, Rat Peritoneal Mast Cell Histamine Release Inhibition)
The antihistaminic activity of fexofenadine has been further confirmed in isolated animal tissue preparations. In assays using isolated guinea pig tracheal chains, fexofenadine has been shown to effectively antagonize histamine-induced contractions. fda.govasianpubs.org This demonstrates its ability to block the effects of histamine on smooth muscle, a key mechanism in allergic reactions. The antihistaminic activity of both enantiomers of fexofenadine was found to be comparable to the racemic mixture in these assays. fda.gov
Furthermore, fexofenadine has demonstrated the ability to inhibit the release of histamine from mast cells. fda.govmcpharma.com.mmnyallergy.com Studies on rat peritoneal mast cells have shown that fexofenadine can inhibit histamine release, suggesting an additional mechanism beyond receptor blockade that contributes to its anti-allergic effects. fda.govfda.govmcpharma.com.mmscbt.com However, some studies indicate that at certain concentrations, fexofenadine did not significantly affect the degranulation of rat peritoneal mast cells. karger.comresearchgate.net In comparison, terfenadine was found to be three times more potent than fexofenadine in inhibiting compound 48/80-induced histamine release from rat mast cells. fda.gov
Table 2: In Vitro Antihistaminic Activity of Fexofenadine
| Assay | Animal Tissue | Finding |
| Histamine-induced Contraction | Isolated Guinea Pig Trachea | Fexofenadine demonstrated antihistaminic activity. fda.gov |
| Histamine Release Inhibition | Rat Peritoneal Mast Cells | Fexofenadine inhibited histamine release. fda.govfda.govmcpharma.com.mmscbt.com |
Animal Models for Pharmacodynamic Evaluation (e.g., Antigen-Induced Bronchospasm in Guinea Pigs)
The pharmacodynamic properties of fexofenadine have been evaluated in various animal models of allergic response. A key model used is the antigen-induced bronchospasm in sensitized guinea pigs. In this model, fexofenadine has been shown to effectively inhibit the bronchospasm that occurs following an allergic challenge. fda.govmcpharma.com.mmnyallergy.comscbt.com This in vivo activity corroborates the in vitro findings and demonstrates the compound's ability to protect against the physiological consequences of an allergic reaction in a whole-animal system.
Studies have shown that orally administered fexofenadine is equipotent to terfenadine in antagonizing histamine-induced bronchoconstriction in guinea pigs. fda.gov In a model of antigen-induced rhinitis in guinea pigs, fexofenadine significantly inhibited the increase in nasal airway resistance. nih.govresearchgate.net These findings underscore the therapeutic potential of fexofenadine in managing allergic conditions.
Assessment of Central Nervous System Penetration in Animal Models (e.g., Radiolabeled Tissue Distribution Studies in Rats)
A critical aspect of the preclinical evaluation of second-generation antihistamines is their potential to cross the blood-brain barrier and cause central nervous system (CNS) side effects, such as sedation. Radiolabeled tissue distribution studies in rats have been instrumental in assessing the CNS penetration of fexofenadine. These studies have consistently indicated that fexofenadine does not cross the blood-brain barrier to any significant extent. fda.govfda.govnyallergy.comscbt.comhpra.ie This limited CNS penetration is a primary reason for the non-sedating profile of fexofenadine. nih.gov The lack of sedative effects is a major clinical advantage over first-generation antihistamines.
Comparative Preclinical Toxicology Studies with Parent Compounds (e.g., Terfenadine)
Comparative preclinical toxicology studies were essential in establishing the safety profile of fexofenadine, particularly in relation to its parent compound, terfenadine. The cardiotoxicity associated with terfenadine was a significant concern, and extensive studies were conducted to ensure fexofenadine did not share this liability.
In dogs, terfenadine was found to be more toxic than fexofenadine. fda.gov A 6-month toxicity study in dogs with fexofenadine showed no significant toxicity other than occasional emesis. fda.govhpra.ie In contrast, significant toxicities, including convulsions and lethality, were observed with terfenadine at much lower doses in a 2-year study. fda.gov Furthermore, in a 3-month study in mice, comparable decreases in body weight were observed at fexofenadine exposures from much lower doses of terfenadine, indicating that fexofenadine was less toxic than its parent compound. fda.gov
The carcinogenic potential of fexofenadine was assessed through studies with terfenadine, where there was adequate exposure to fexofenadine. fda.govhpra.ie No evidence of carcinogenicity was observed in 18-month and 24-month studies in mice and rats, respectively, at oral doses of terfenadine that led to significant fexofenadine exposure. fda.govfda.gov Similarly, reproductive toxicity studies were conducted with terfenadine, showing no evidence of teratogenicity in rats or rabbits. fda.govnyallergy.com
Table 3: Preclinical Toxicology Comparison: Fexofenadine vs. Terfenadine
| Species | Study Duration | Fexofenadine Finding | Terfenadine Finding |
| Dog | 6 months | No significant toxicity other than occasional emesis. fda.govhpra.ie | Significant toxicities (convulsions, lethality) at lower doses in a 2-year study. fda.gov |
| Mouse | 3 months | Less toxic than terfenadine based on body weight changes at comparable exposures. fda.gov | Higher toxicity observed. fda.gov |
| Mouse & Rat | 18 & 24 months | No evidence of carcinogenicity (based on terfenadine studies with adequate fexofenadine exposure). fda.govfda.govhpra.ie | No evidence of carcinogenicity. fda.govfda.gov |
常见问题
Basic: What validated chromatographic methods are recommended for quantifying Fexofenadine hydrochloride in combination with other active ingredients?
Answer:
The RP-HPLC method using a C18 column (100 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v) is validated for simultaneous quantification of Fexofenadine hydrochloride and Ambroxol hydrochloride. Key parameters include a flow rate of 1.0 mL/min, detection at 220 nm, and linearity over 10–60 µg/mL for Fexofenadine . System suitability requires a resolution ≥2.0 between peaks and RSD ≤2% for repeatability .
Basic: How can non-aqueous potentiometric titration replace HPLC for purity assessment of Fexofenadine hydrochloride?
Answer:
A glacial acetic acid–acetic anhydride (1:3) solvent system improves the potentiometric titration method by eliminating toxic mercuric acetate. The method shows a sharp potential jump (≥50 mV) and agrees with HPLC results (RSD <0.5%). Validation includes recovery studies (98–102%) and precision testing (n=6, RSD ≤1.5%) .
Advanced: How to resolve discrepancies between titration and HPLC results in purity analysis?
Answer:
Cross-validate using spike-and-recovery experiments to identify matrix interferences. For example, if titration overestimates purity, assess residual water content (which affects glacial acetic acid reactivity) or confirm HPLC column efficiency (e.g., tailing factor ≤2.0) . Adjust mobile phase pH (e.g., pH 3.0 to 2.5) to enhance peak symmetry if needed .
Advanced: What methodological considerations are critical for quantifying trace impurities in Fexofenadine hydrochloride formulations?
Answer:
Use gradient HPLC with a C18 column and mobile phase combining ammonium acetate buffer (10 mM, pH 4.5) and methanol. Key steps:
- Impurity identification: Compare relative retention times (e.g., decarboxylated degradant at RRT 6.7) .
- Quantification: Apply relative response factors (RRF) for impurities lacking reference standards. For example, use RRF=1.1 for the decarboxylated degradant and RRF=0.394 for ephedrone .
- Validation: Ensure LOQ ≤0.05% and linearity over 0.05–1.5% .
Basic: What dissolution testing protocols are standard for extended-release Fexofenadine hydrochloride tablets?
Answer:
For USP-compliant dissolution testing:
- Apparatus: Paddle (USP II) at 50 rpm.
- Medium: 900 mL phosphate buffer (pH 6.8) at 37°C.
- Tolerances: ≥80% dissolution in 30 min for Fexofenadine . Use HPLC to quantify dissolved drug (column: L1, mobile phase: methanol:buffer) with RSD ≤2% .
Advanced: How to model pediatric dosing for Fexofenadine hydrochloride using pharmacokinetic data?
Answer:
Employ mixed-effects covariate analysis (e.g., NONMEM) with body weight and age as covariates. Key findings:
- Children 6–12 years require 30 mg (vs. adult 60 mg) due to 44% lower clearance.
- Infants (6 months–2 years) need 15 mg (61% lower clearance) . Validate using simulated AUC ratios (pediatric/adult ≤1.25) .
Advanced: How to assess fetal safety of Fexofenadine hydrochloride in pregnancy studies?
Answer:
Use propensity score-matched cohort designs to compare outcomes (e.g., major birth defects, spontaneous abortion) between Fexofenadine and Cetirizine cohorts. Adjust for confounders (maternal age, comorbidities) and calculate adjusted odds ratios (OR) with 95% CI. A Danish study (n=2962) found no increased risk (OR=1.06 for birth defects; HR=0.93 for abortion) .
Basic: What solvent systems are optimal for stability testing of Fexofenadine hydrochloride?
Answer:
Use DMSO for high solubility (55 mg/mL) in preclinical studies. For long-term storage, lyophilize and store at -80°C (stable for 1 year). Avoid aqueous buffers at pH >7.0 to prevent zwitterion degradation .
Advanced: How to validate a TLC method for Fexofenadine hydrochloride identification in combination products?
Answer:
Use silica gel plates with a toluene:ethanol:ammonium hydroxide (50:45:5) solvent. Spot 10 µL of sample and standard (1 mg/mL). After drying, visualize under UV 254 nm. Acceptance criteria: Rf values for Fexofenadine (0.17) and Pseudoephedrine (0.39) must match standards .
Basic: What are key preclinical safety parameters for Fexofenadine hydrochloride?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
